2-Bromo-1-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanone
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Overview
Description
2-Bromo-1-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanone is a chemical compound with the molecular formula C10H15BrN4O It is a brominated derivative of piperazine and pyrimidine, which are both important scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanone typically involves the reaction of 5-bromopyrimidine with piperazine, followed by bromination. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like potassium carbonate (K2CO3). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also help in scaling up the production process while maintaining the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of de-brominated products or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides or other oxygen-containing compounds.
Scientific Research Applications
2-Bromo-1-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol: A similar compound with a hydroxyl group instead of a bromine atom.
5-Bromo-2-(piperazin-1-yl)pyrimidine: Another related compound with a different substitution pattern on the piperazine ring.
Uniqueness
2-Bromo-1-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two bromine atoms enhances its reactivity and potential for forming covalent bonds with target molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12Br2N4O |
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Molecular Weight |
364.04 g/mol |
IUPAC Name |
2-bromo-1-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C10H12Br2N4O/c11-5-9(17)15-1-3-16(4-2-15)10-13-6-8(12)7-14-10/h6-7H,1-5H2 |
InChI Key |
MYRFORVEVRRXOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=N2)Br)C(=O)CBr |
Origin of Product |
United States |
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